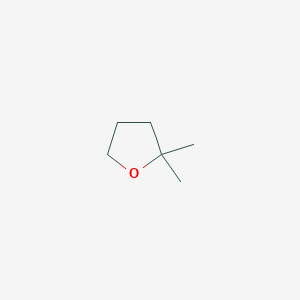

2,2-ジメチルテトラヒドロフラン

概要

説明

2,2-Dimethyltetrahydrofuran is an organic compound with the molecular formula C6H12O. It is a derivative of tetrahydrofuran, where two methyl groups are attached to the second carbon atom of the tetrahydrofuran ring. This compound is known for its unique chemical properties and is used in various industrial and research applications .

科学的研究の応用

2,2-Dimethyltetrahydrofuran has several applications in scientific research:

Chemistry: It is used as a solvent in organic synthesis due to its stability and low reactivity.

Biology: It is used in the preparation of various biological compounds and as a solvent in biochemical reactions.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used as a solvent in the production of polymers, resins, and other industrial chemicals

Safety and Hazards

When handling 2,2-Dimethyltetrahydrofuran, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary, and all sources of ignition should be removed .

将来の方向性

While specific future directions for 2,2-Dimethyltetrahydrofuran were not found in the search results, the use of biomass-derived solvents like 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran is of great interest due to their excellent performance in synthesis . This suggests that research into 2,2-Dimethyltetrahydrofuran and similar compounds may continue to focus on their potential as green solvents.

準備方法

Synthetic Routes and Reaction Conditions

2,2-Dimethyltetrahydrofuran can be synthesized through several methods. One common method involves the hydrogenation of 2,5-dimethylfuran. This process typically uses a metal catalyst such as palladium or ruthenium under high pressure and temperature conditions . Another method involves the reduction of 2,5-hexanedione, followed by cyclization to form the tetrahydrofuran ring .

Industrial Production Methods

In industrial settings, 2,2-Dimethyltetrahydrofuran is produced through catalytic hydrogenation of 2,5-dimethylfuran. This process is carried out in large reactors using metal catalysts and hydrogen gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2,2-Dimethyltetrahydrofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form alkanes or other saturated compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with metal catalysts such as palladium or platinum is commonly used.

Substitution: Reagents like sodium hydride or lithium aluminum hydride are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Alcohols and ketones.

Reduction: Alkanes and other saturated hydrocarbons.

Substitution: Various substituted tetrahydrofuran derivatives.

作用機序

The mechanism of action of 2,2-Dimethyltetrahydrofuran involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and reaction of other compounds. Its unique structure allows it to participate in various chemical reactions, enhancing the reactivity and stability of the reactants .

類似化合物との比較

Similar Compounds

2-Methyltetrahydrofuran: A similar compound with one methyl group attached to the tetrahydrofuran ring.

2,5-Dimethyltetrahydrofuran: Another similar compound with two methyl groups attached to the second and fifth carbon atoms of the tetrahydrofuran ring

Uniqueness

2,2-Dimethyltetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical properties. It has a higher boiling point and different solubility characteristics compared to its analogs, making it suitable for specific applications in organic synthesis and industrial processes .

特性

IUPAC Name |

2,2-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDIRKNRUWXYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905331 | |

| Record name | 2,2-Dimethyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-17-4, 1320-94-1 | |

| Record name | 2,2-Dimethyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, tetrahydrodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

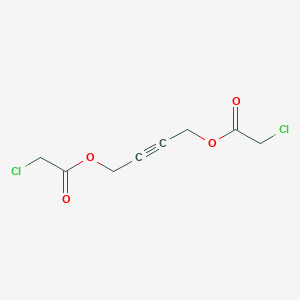

Feasible Synthetic Routes

Q1: What is the atmospheric fate of 2,2-Dimethyltetrahydrofuran and why is it relevant?

A1: 2,2-DMTHF, a potential biofuel, readily reacts with atmospheric chlorine atoms. This reaction is fast and can be significant in urban areas []. The primary products of this reaction are hydrogen chloride (HCl), carbon dioxide (CO2), carbon monoxide (CO), water (H2O), and formic acid (HCOOH) []. Understanding this atmospheric fate is crucial for evaluating the environmental impact of using 2,2-DMTHF as a large-scale fuel alternative.

Q2: What is the rate constant for the reaction of 2,2-DMTHF with chlorine atoms?

A2: The rate constant for the reaction between 2,2-DMTHF and chlorine atoms (Cl) has been experimentally determined to be k2,2-DMTHF+Cl = 1∙10-10 cm3molecule-1s-1 []. This indicates a fast reaction rate, highlighting the potential importance of this atmospheric sink for 2,2-DMTHF.

Q3: Are there any natural sources of 2,2-Dimethyltetrahydrofuran?

A3: Yes, 2,2-DMTHF has been identified as a trace constituent in the essential oil of Tanacetum fruticulosum Ledeb., a plant native to Iran []. While this is a natural source, the amount produced is significantly smaller compared to the potential production from biofuel applications.

Q4: Can 2,2-Dimethyltetrahydrofuran be formed through the degradation of other compounds?

A4: Yes, research has shown that 2,2-DMTHF can be generated through the degradation of α-terpineol during multiphase ozonolysis []. This process yields 2,2-DMTHF as part of a lactone product, 4-hydroxy-4-methyl-3-(3-oxobutyl)-valeric acid gamma-lactone []. This finding highlights the potential for 2,2-DMTHF formation in atmospheric and aqueous environments where α-terpineol and ozone are present.

Q5: What are the implications of the fast reaction between 2,2-Dimethyltetrahydrofuran and chlorine atoms?

A5: The rapid reaction of 2,2-DMTHF with chlorine atoms raises concerns about its potential environmental impact if used as a biofuel []. The byproducts of this reaction, particularly HCl, CO, and formic acid, can contribute to air pollution and acid rain [].

Q6: What further research is needed regarding 2,2-Dimethyltetrahydrofuran as a potential biofuel?

A6: While initial studies on the atmospheric fate of 2,2-DMTHF provide valuable insights, further research is crucial to fully assess its viability as a biofuel. This includes investigating its overall environmental impact compared to traditional fossil fuels, exploring methods to mitigate the negative effects of its atmospheric byproducts, and evaluating its performance and efficiency in various engine types.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)

![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)